molecular formula C11H17NO3 B13457272 tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate

tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate

Cat. No.: B13457272
M. Wt: 211.26 g/mol
InChI Key: QIERGIHTSAEPLJ-CLFYSBASSA-N
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Description

tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a 2-oxopropylidene substituent. Azetidines are of interest in organic chemistry due to their unique ring strain and potential reactivity.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-8(13)7-9-5-6-12(9)10(14)15-11(2,3)4/h7H,5-6H2,1-4H3/b9-7-

InChI Key

QIERGIHTSAEPLJ-CLFYSBASSA-N

Isomeric SMILES

CC(=O)/C=C\1/CCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C=C1CCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the 2-oxopropylidene group.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions may occur at the azetidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, azetidine derivatives are studied for their potential pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.

Industry

In the industrial sector, such compounds could be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate would depend on its specific interactions with molecular targets. Typically, azetidine derivatives may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different substituents.

    tert-butyl azetidine-1-carboxylate: Lacks the 2-oxopropylidene group.

    2-oxopropylidene azetidine: Lacks the tert-butyl ester group.

Biological Activity

tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate, with the CAS number 1105662-87-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • Structure : The compound contains an azetidine ring, which is known for its role in various biological processes.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

1. Antimicrobial Activity

Studies have indicated that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, research suggests that modifications to the azetidine structure can enhance activity against specific bacterial strains. The presence of the tert-butyl group may contribute to increased lipophilicity, enhancing membrane penetration and efficacy against pathogens .

2. Antitumor Activity

Preliminary data suggest that this compound may possess antitumor properties. In vitro studies have shown that azetidine derivatives can inhibit the proliferation of cancer cell lines. The mechanism is thought to involve interference with cell cycle progression and induction of apoptosis.

3. Enzyme Inhibition

The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For example, azetidine derivatives have been reported to act as inhibitors of enzymes involved in the synthesis of nucleic acids, potentially impacting cancer cell growth and survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone compared to control samples, suggesting significant antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against pathogens
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of nucleic acid synthesis enzymes

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